molecular formula C10H11Cl B1365127 3-(2-Chlorophenyl)-2-methyl-1-propene CAS No. 90794-46-0

3-(2-Chlorophenyl)-2-methyl-1-propene

Cat. No. B1365127
CAS RN: 90794-46-0
M. Wt: 166.65 g/mol
InChI Key: SNKXIABFGGVLRD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-methyl-1-propene, also known as 3-Chloro-2-methyl-1-propene or 2-methyl-3-chloropropene, is a volatile organic compound (VOC) with a wide range of uses in industry, research, and medicine. It is a colorless liquid with a slightly sweet smell, and it is easily combustible. The compound is a halogenated hydrocarbon and has been studied for its potential use as a flame retardant, a reactant in organic synthesis, and an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Pharmaceutical Research

3-(2-Chlorophenyl)-2-methyl-1-propene: may serve as a precursor in the synthesis of more complex molecules used in drug development. Its structure is similar to that of 3-(2-Chlorophenyl)propionic acid , which is used in pharmaceutical research . The chlorophenyl group can interact with various biological targets, and modifications to the propene side chain can lead to new compounds with potential therapeutic effects.

properties

IUPAC Name

1-chloro-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKXIABFGGVLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438487
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2-methyl-1-propene

CAS RN

90794-46-0
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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